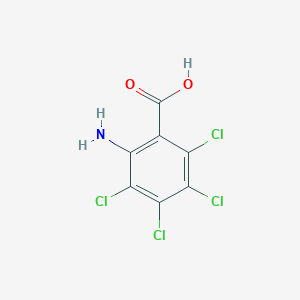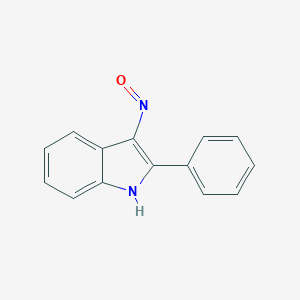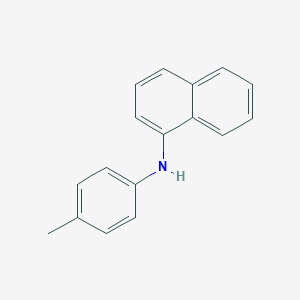
N-(p-Tolyl)-1-naphthylamine
概要
説明
“N-(p-Tolyl)-1-naphthylamine” is a compound that contains a tolyl group, which is a functional group related to toluene . The tolyl group has the general formula CH3C6H4−R, where the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .
Synthesis Analysis
The synthesis of compounds similar to “N-(p-Tolyl)-1-naphthylamine” has been reported in the literature. For instance, various N‐p‐tolyl/phenylsulfonyl L ‐amino acid thiolester derivatives were designed and synthesized according to the combination of functional groups . Another study reported the synthesis of sulfonamide derivatives via a catalyst, oxidant, halogen, and amine-free method .
Molecular Structure Analysis
The three-dimensional structure of a similar compound, “N-(p-Tolyl)-dodecylsulfonamide”, was determined using a combination of powder XRD data, several computational packages involving Monte Carlo simulations and ab initio quantum mechanical calculations, and experimental solid-state NMR chemical shifts .
科学的研究の応用
Fluorescence Studies in Microbiology : N-tolyl-α-naphthylamine-8-sulphonic acid, a related compound, has been used to study cell permeability in Pseudomonas aeruginosa, using fluorescence techniques to demonstrate dye penetration into protein-containing portions of cells (Newton, 1954).
Electrochromic and Optoelectronic Applications : Poly(1-naphthylamine) (PNA), another derivative, exhibits versatile electrochromic and optoelectronic properties. It has potential applications in catalysis and coatings due to its unique photophysical properties (Jadoun et al., 2017).
Allelochemical Effects on Algae : N-Phenyl-2-naphthylamine impacts the aquatic unicellular algae Chlorella vulgaris, causing oxidative damage and inhibiting photosynthesis, suggesting its role as an effective allelochemical (Qian et al., 2009).
Catalysis in Chemical Synthesis : Functionalized 1-naphthylamines, including N-methylated derivatives, are synthesized using a Cu(I)-catalyzed benzannulation method. These compounds are useful in various fields including chemistry, biology, and materials science due to their intriguing photophysical properties (Su et al., 2019).
DNA Interactions and Carcinogenic Properties : N-Hydroxy-1-naphthylamine, a related compound, has been studied for its ability to form covalent bonds with DNA, which has implications in understanding mechanisms of carcinogenesis (Kadlubar et al., 1978).
Applications in Nanotechnology : Poly(1-naphthylamine)'s nanostructured morphology, influenced by the presence of dopants, has been studied for potential applications in nanotechnology (Riaz et al., 2007).
MALDI Matrix for Small Molecules Analysis : N-Phenyl-2-naphthylamine is developed as a novel matrix for the analysis and imaging of small molecules in biomedical research using mass spectrometry (Liu et al., 2018).
Environmental and Occupational Health Concerns : The carcinogenic risk of N-Phenyl-2-naphthylamine and its dephenylation to 2-naphthylamine, a known human carcinogen, has been a subject of study, highlighting the chemical's potential health impacts (Weiss et al., 2007).
Wastewater Treatment Applications : The electrochemical oxidation of naphthylamine wastewater using catalysts demonstrates the chemical's role in environmental remediation (Chen et al., 2012).
Antibacterial Activity : Nanostructured copolymers of poly(naphthylamine) have shown promising antibacterial activity, suggesting their potential use in biomedical applications (Riaz & Ashraf, 2013).
Safety And Hazards
将来の方向性
Future research could focus on the green synthesis of sulfonamide derivatives, as demonstrated in a study on a new type of convergent paired electrochemical synthesis . Additionally, the potential of proline sulfonamide organocatalysis in asymmetric catalysis is a promising area for future exploration .
特性
IUPAC Name |
N-(4-methylphenyl)naphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-13-9-11-15(12-10-13)18-17-8-4-6-14-5-2-3-7-16(14)17/h2-12,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYRKFWBKGQTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284552 | |
| Record name | N-(p-Tolyl)-1-naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(p-Tolyl)-1-naphthylamine | |
CAS RN |
634-43-5 | |
| Record name | N-(4-Methylphenyl)-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-p-Tolyl-1-naphthylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(p-Tolyl)-1-naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(p-Tolyl)-1-naphthylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



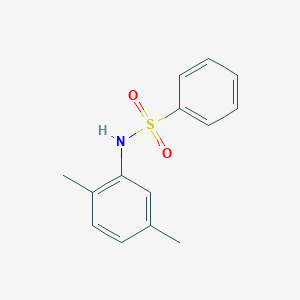
![Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B187017.png)
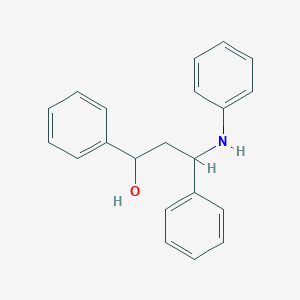
![1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,(3a-alpha-,6a-alpha-)-[partial]-(9CI)](/img/structure/B187019.png)
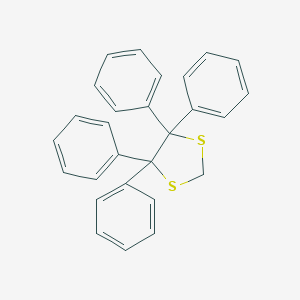
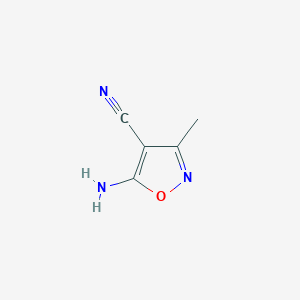
![4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187028.png)
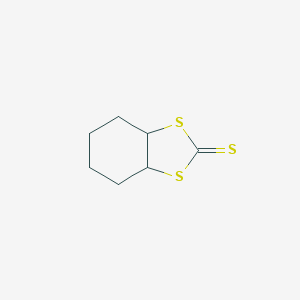

![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)
